Tetrapentylammonium
Description
Significance and Role of Quaternary Ammonium (B1175870) Compounds in Advanced Chemical Research
Quaternary ammonium compounds (QACs) are a diverse class of chemical substances that have found extensive use in a multitude of research and industrial applications. nih.govmdpi.com Their structure, which consists of a central, positively charged nitrogen atom bonded to four organic groups, gives them unique properties. frontiersin.org This amphiphilic nature, with a hydrophilic charged center and hydrophobic organic side chains, allows them to act as surfactants, biocides, and phase-transfer catalysts. frontiersin.orgsolubilityofthings.com
In advanced chemical research, QACs are indispensable tools. nih.gov They are utilized as disinfectants, antiseptics, preservatives, and detergents. frontiersin.org Their antimicrobial properties are a key area of study, with applications in controlling bacteria, fungi, and viruses. frontiersin.org Furthermore, their role as surfactants is crucial in various industrial processes, including in the formulation of cleaning products, personal care items, and as softening agents. nih.gov The versatility of QACs has led to their widespread use and a corresponding increase in research into their properties and applications. nih.gov
Scope and Academic Relevance of Tetrapentylammonium Studies
This compound, a specific type of quaternary ammonium compound with four pentyl groups attached to the central nitrogen atom, has garnered significant interest within the academic community. solubilityofthings.comontosight.ai Its unique structure imparts specific properties that make it a valuable subject of study across various chemical disciplines.
In the field of materials science , this compound bromide is employed as a structure-directing agent in the synthesis of zeolite-like materials and metal-organic frameworks (MOFs). smolecule.com These materials have important applications in gas separation and catalysis. smolecule.com
In organic synthesis , this compound salts act as phase-transfer catalysts and alkylating agents. smolecule.comontosight.ai For instance, this compound bromide can be used in rhodium(I)-catalyzed alkylation reactions.
In electrochemistry and electrophysiology , this compound (TPeA) is recognized for its ability to block potassium channels. ontosight.ai This makes it a crucial tool for investigating cellular processes like neuronal signaling. ontosight.ai Studies have used TPeA to understand the mechanisms of conditions such as epilepsy and arrhythmias. ontosight.ainih.gov
The study of this compound and its various salts (e.g., bromide, chloride, iodide) contributes to a deeper understanding of fundamental chemical principles, including ion-pairing, solubility, and the formation of ionic liquids. solubilityofthings.comuts.edu.au Its hydrophobic nature, owing to the long alkyl chains, results in low solubility in water but higher solubility in organic solvents. solubilityofthings.comsolubilityofthings.com This characteristic is pivotal for its application in phase extraction and ion pairing in analytical chemistry. solubilityofthings.com
The synthesis of novel this compound salts with biologically active anions is also an active area of research, aiming to create new compounds with favorable physicochemical properties while maintaining biological efficacy. d-nb.info
Properties of this compound and its Salts
The properties of this compound are largely defined by its molecular structure: a central nitrogen atom bonded to four pentyl groups. solubilityofthings.com This structure results in a cation with the chemical formula C₂₀H₄₄N⁺. nih.gov It is typically used in the form of a salt, with a corresponding anion such as bromide, chloride, or iodide.
Physical and Chemical Properties
| Property | This compound Bromide | This compound Chloride | This compound Iodide |
| Chemical Formula | C₂₀H₄₄BrN | C₂₀H₄₄ClN ontosight.ai | C₂₀H₄₄IN |
| Molecular Weight | ~378.48 g/mol chemicalbook.com | - | - |
| Appearance | White crystalline solid smolecule.com | Solid at room temperature ontosight.ai | - |
| Melting Point | 100-101 °C chemicalbook.com | - | - |
| Solubility | Low in water, soluble in organic solvents like acetone (B3395972) and ether. solubilityofthings.comchemicalbook.com | Soluble in a variety of organic solvents. ontosight.ai | Limited solubility in water, good solubility in organic solvents like dichloromethane (B109758) and chloroform. solubilityofthings.com |
Table 1: Physical and Chemical Properties of this compound Salts.
The long pentyl chains give this compound compounds a significant hydrophobic character. solubilityofthings.com This leads to their low solubility in water and higher solubility in non-polar organic solvents. solubilityofthings.comsolubilityofthings.com This property is crucial for their role as phase-transfer catalysts, facilitating reactions between substances in different immiscible phases. ontosight.ai
Research Applications of this compound
The unique properties of this compound and its salts have led to their use in a wide array of academic research applications.
| Application Area | Specific Use of this compound |
| Material Science | Structure-directing agent for the synthesis of zeolites and metal-organic frameworks (MOFs). smolecule.com |
| Organic Synthesis | Phase-transfer catalyst and alkylating agent. smolecule.comontosight.ai |
| Catalysis | Precursor for catalysts used in the production of carbon nanotubes. smolecule.com |
| Electrochemistry | Component in the formulation of ionic liquids. solubilityofthings.comoup.com |
| Electrophysiology | Blocker of potassium channels in neuronal and cardiac research. ontosight.aiahajournals.org |
| Analytical Chemistry | Ion-pairing agent in chromatography. solubilityofthings.comchemicalbook.com |
| Biotechnology | Tool for studying cellular membranes. solubilityofthings.comontosight.ai |
Table 2: Research Applications of this compound.
In a notable study, this compound bromide was used as a structure-directing agent to synthesize zeolite-like heterobimetallic cyanide frameworks. It has also been utilized as a precursor to create a cobalt complex that catalyzes the synthesis of multi-walled carbon nanotubes. In the realm of electrophysiology, this compound has been instrumental in studying the function of sodium and potassium channels in brain and cardiac tissues. nih.govahajournals.org
Synthesis of this compound Compounds
The synthesis of this compound salts typically involves the reaction of a tertiary amine with an alkyl halide. ontosight.ai Specifically, tripentylamine can be reacted with a pentyl halide, such as pentyl iodide, to form the quaternary ammonium salt. ontosight.ai Another method involves the neutralization of a quaternary ammonium hydroxide (B78521). d-nb.info High yields, often exceeding 97%, can be achieved through these synthesis routes. d-nb.info
Purification of the resulting this compound salt, for example, this compound bromide, can be achieved by crystallization from solvents like petroleum ether or acetone/ether mixtures, followed by drying under vacuum. chemicalbook.com
Structure
2D Structure
Properties
CAS No. |
15959-61-2 |
|---|---|
Molecular Formula |
C20H44N+ |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
tetrapentylazanium |
InChI |
InChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1 |
InChI Key |
GJSGYPDDPQRWPK-UHFFFAOYSA-N |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Other CAS No. |
15959-61-2 |
Related CAS |
2498-20-6 (iodide) 4965-17-7 (chloride) 866-97-7 (bromide) |
Synonyms |
tetrapentylammonium tetrapentylammonium bromide tetrapentylammonium chloride tetrapentylammonium hydrogen sulfate tetrapentylammonium hydroxide tetrapentylammonium iodide tetrapentylammonium ion tetrapentylammonium metaphosphate (3:1) tetrapentylammonium metaphosphate (4:1) tetrapentylammonium monopicrate tetrapentylammonium nitrate tetrapentylammonium perchlorate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrapentylammonium and Its Derivatives
Quaternization Reactions for Tetrapentylammonium Salt Synthesis
The foundational step in producing this compound compounds is the formation of the quaternary ammonium (B1175870) cation itself. This is typically achieved through quaternization reactions, which can be approached directly or followed by secondary modifications to alter the associated anion.
The most direct route to synthesizing this compound salts is through the quaternization of a tertiary amine, a process often referred to as the Menshutkin reaction. wikipedia.org This reaction involves treating a tertiary amine, in this case, tripentylamine, with an alkyl halide, such as a pentyl halide (e.g., 1-bromopentane (B41390) or pentyl iodide). ontosight.aiwikipedia.org The lone pair of electrons on the nitrogen atom of the tripentylamine attacks the electrophilic carbon of the pentyl halide, forming a new carbon-nitrogen bond and resulting in the positively charged this compound cation. wikipedia.orgontosight.ai The displaced halide ion becomes the counter-anion, completing the salt structure.
The general mechanism for this SN2 reaction is as follows: (C5H11)3N + C5H11X → [(C5H11)4N]+X- (where X = Br, I)
This method is widely documented for the synthesis of various tetraalkylammonium salts. wikipedia.org For instance, the analogous synthesis of tetrabutylammonium (B224687) bromide is achieved by reacting tributylamine (B1682462) with 1-bromobutane. wikipedia.org The efficiency of the reaction is influenced by factors such as the solvent, temperature, and the nature of the leaving group on the alkyl halide.
While direct quaternization yields halide salts, many applications require this compound cations paired with different anions. Two primary strategies are employed for this purpose: salt metathesis and ion-exchange chromatography.
Salt Metathesis: This double replacement reaction involves mixing a solution of a this compound halide with a salt containing the desired anion. wikipedia.org If the resulting inorganic halide salt (e.g., NaCl) is insoluble in the reaction medium while the new this compound salt is soluble, the reaction is driven forward by precipitation. wikipedia.org A common example is the conversion of sodium perrhenate (B82622) to an organic-soluble tetrabutylammonium salt by reacting it with tetrabutylammonium chloride in an aqueous solution. wikipedia.org
Ion-Exchange Resin Method: A highly effective, multi-step method involves first preparing a this compound hydroxide (B78521) solution. d-nb.info This is done by passing an aqueous or methanolic solution of this compound bromide through a column packed with a strong basic anion-exchange resin in its hydroxide (OH-) form. d-nb.inforesearchgate.net The resin captures the bromide ions and releases hydroxide ions, resulting in a solution of this compound hydroxide. This intermediate hydroxide solution can then be neutralized with a chosen acid (HA) to yield the desired this compound salt [(C5H11)4N]+A- with a high degree of purity and often in excellent yield. d-nb.inforesearchgate.net
This two-step process can be summarized as:
Resin Exchange: [(C5H11)4N]+Br- + Resin-OH- → [(C5H11)4N]+OH- + Resin-Br-
Neutralization: [(C5H11)4N]+OH- + HA → [(C5H11)4N]+A- + H2O
This strategy has been successfully used to synthesize novel bio-based this compound salts. d-nb.info
Direct Approaches and Mechanistic Considerations
Synthesis of Functionalized this compound Derivatives
Building upon the core this compound cation, more complex and functionalized derivatives can be synthesized for specialized research, including materials with unique solid-state properties and conjugates with biologically active molecules.
This compound triiodide ([(C5H11)4N]I3) is a polyiodide salt of interest for applications in electrochemistry and materials engineering. mdpi.comcore.ac.uk Its synthesis is achieved through the reaction of this compound iodide with elemental iodine. mdpi.comcore.ac.uk
A notable feature of this compound triiodide is its ability to exhibit polymorphism, meaning it can crystallize into different solid-state structures depending on the synthetic conditions. mdpi.comcore.ac.ukdoaj.org Research has demonstrated that careful control over solvents and additives can selectively produce distinct polymorphs. mdpi.comcore.ac.uk Two polymorphs have been crystallographically characterized: an orthorhombic form (1a) and a monoclinic form (1b). mdpi.comsciprofiles.com The synthesis of these polymorphs highlights the principle of polymorphism control.
| Polymorph | Crystal System | Synthesis Conditions | Reference |
|---|---|---|---|
| 1a | Orthorhombic | This compound iodide and iodine (I2) are dissolved in methanol (B129727). The solution is allowed to evaporate under ambient conditions, yielding red needle-like crystals. | mdpi.comcore.ac.uk |
| 1b | Monoclinic | This compound iodide and iodine (I2) are dissolved in a mixed solvent system (ethanol, dichloromethane (B109758), acetonitrile) in the presence of thiourea. The solution is allowed to evaporate under ambient conditions, yielding red plate-like crystals. | mdpi.comcore.ac.uk |
The ion-exchange and neutralization strategy is particularly valuable for creating bio-based conjugates, where the this compound cation is paired with an anion derived from a biologically active molecule. This approach can modify the physicochemical properties, such as solubility, of the parent biological compound while potentially maintaining its activity. d-nb.info
Researchers have successfully synthesized novel quaternary ammonium salts by pairing the this compound cation with anions from gibberellic acid (a plant growth regulator) and L-tryptophan (an essential amino acid). d-nb.inforesearchgate.net The synthesis followed the two-step pathway where this compound bromide was converted to this compound hydroxide via an anion-exchange resin, followed by neutralization with the respective bio-acid. d-nb.info These reactions proceeded with high yields, exceeding 97%. d-nb.info
| Bio-Based Anion | Resulting Compound | Synthetic Method | Reference |
|---|---|---|---|
| Gibberellate | This compound Gibberellate | Two-step reaction: 1) Anion exchange of this compound bromide to hydroxide. 2) Neutralization with gibberellic acid. | d-nb.info |
| L-tryptophanate | This compound L-tryptophanate | Two-step reaction: 1) Anion exchange of this compound bromide to hydroxide. 2) Neutralization with L-tryptophan. | d-nb.info |
The this compound moiety can also serve as a building block for larger, more complex molecules, such as multi-cationic quaternary ammonium compounds (multi-QACs). These architectures contain multiple quaternary nitrogen centers within a single molecule and are of interest for their potential as advanced antimicrobial agents. acs.org
While specific examples detailing the integration of this compound into multi-QACs are specialized, general synthetic strategies provide a framework. One such method involves using a core molecule, like isocyanuric acid, which can be alkylated with linkers containing reactive ends, such as alkyl dichlorides. acs.org These linkers can then be used to attach pre-formed quaternary ammonium groups or can be subsequently quaternized. For instance, a linker attached to the core could be reacted with tripentylamine to form a this compound terminus. This modular approach allows for the construction of a wide array of multi-QACs with varying chain lengths and cationic heads. acs.orggoogle.com
Electrochemical and Electrolyte Research Incorporating Tetrapentylammonium
Design and Characterization of Tetrapentylammonium-Based Electrolytes
The design of novel electrolytes is crucial for advancing electrochemical technologies. This compound salts are often incorporated into electrolyte formulations to enhance performance and stability.
Gel Polymer Electrolytes for Energy Conversion Devices (e.g., Dye-Sensitized Solar Cells)
In one study, gel-type polymer electrolytes were prepared using PAN, EC, PC, and varying compositions of this compound iodide (TPeAI). researchgate.net Electrochemical impedance spectroscopy (EIS) and linear sweep voltammetry (LSV) were employed to characterize these GPEs. researchgate.net The results demonstrated that the ionic conductivity of the electrolyte is dependent on the concentration of TPeAI. researchgate.netsemanticscholar.org
A key finding was that the GPE containing 30 wt% of TPeAI exhibited the highest room-temperature ionic conductivity of 2.49 x 10⁻³ S cm⁻¹ and the lowest bulk impedance of 32 ohms. researchgate.netunimas.my The temperature dependence of the conductivity was found to follow the Arrhenius relationship. researchgate.netsemanticscholar.org Furthermore, the activation energy for ion transport decreased as the concentration of TPeAI increased, reaching its lowest value at 30 wt% TPeAI. researchgate.netunimas.my This indicates that the presence of the bulky this compound cation facilitates ion movement within the gel matrix.
The study also investigated crucial parameters for DSSC performance. The GPE with the highest conductivity also demonstrated the highest limiting current density (Jlim), apparent diffusion coefficient of the triiodide ion, and exchange current density (J0). researchgate.netunimas.my These findings suggest that this compound-based GPEs are suitable candidates for application in dye-sensitized solar cells. researchgate.net
Table 1: Electrochemical Properties of PAN-based Gel Polymer Electrolytes with Varying this compound Iodide (TPeAI) Content researchgate.net
| TPeAI (wt%) | Bulk Impedance (Rb) (ohm) | Ionic Conductivity (σ) (S cm⁻¹) | Activation Energy (Ea) (J/mol) | Limiting Current Density (Jlim) (mA cm⁻²) | Diffusion Coefficient of I₃⁻ (D) (cm² s⁻¹) | Exchange Current Density (J₀) (mA cm⁻²) |
| 10 | - | - | - | - | - | - |
| 30 | 32 | 2.49 x 10⁻³ | 8.50 x 10⁵ | 3.95 | 7.86 x 10⁻⁸ | 0.46 |
| 40 | - | - | - | - | - | - |
Note: Data for 10 wt% and 40 wt% were part of the study but specific values for all parameters were not fully provided in the abstract.
Nonaqueous Electrolyte Solutions: Structural and Dynamic Investigations
The behavior of ions in nonaqueous solvents is fundamental to the performance of many electrochemical systems, including batteries and capacitors. iupac.org this compound salts, such as this compound bromide, have been used as model electrolytes to study ion-ion and ion-solvent interactions in these environments.
Small-angle neutron scattering (SANS) has been employed to investigate the structure of solutions of n-tetrapentylammonium bromide in deuterated acetonitrile (B52724). aip.org These studies, conducted at room temperature across a range of concentrations, provide insights into the spatial distribution of ions. aip.org The hypernetted chain (HNC) integral equation, a theoretical model, has been used in conjunction with experimental data to describe the scattering spectra and osmotic coefficients of these solutions. aip.org Interestingly, these investigations have shown that a simple soft sphere potential can effectively model the ion interactions and reproduce the experimental scattering data, offering a simplified yet accurate picture of the solution structure. aip.org
Further investigations into the dynamics of these systems have utilized quasielastic neutron scattering (QENS). aip.org QENS measurements on a solution of n-tetrapentylammonium bromide in deuterated acetonitrile at various temperatures allowed for the determination of the cation's translational diffusion coefficient. aip.org A noteworthy finding is that the diffusion coefficients obtained from QENS are significantly higher than those measured by nuclear magnetic resonance (NMR) spin-echo techniques. aip.org This discrepancy is attributed to the different time scales probed by each technique. QENS primarily captures the second-order electrophoretic effect on diffusion, while NMR encompasses both electrophoretic and relaxation effects. aip.org By combining these two techniques, researchers can separate and quantify these distinct contributions to ion transport. aip.org Brownian dynamics simulations, using solvent-averaged ion pair potentials, have been used to calculate the relaxation contribution to the diffusion coefficient, showing good agreement with experimental results. aip.org
Role in Ionic Liquid Formulations and Advanced Ion Transport Systems
Ionic liquids (ILs), which are salts with melting points below 100°C, are a class of materials with significant potential in various electrochemical applications due to their unique properties like low vapor pressure, wide electrochemical windows, and good thermal stability. acs.org The structure and properties of these ILs can be tailored by modifying the constituent cations and anions. ua.pt
Structural Heterogeneities and Ion Segregation in this compound Ionic Liquids
A key feature of many ionic liquids, particularly those with amphiphilic ions, is the phenomenon of nanosegregation, where the liquid separates into distinct polar and nonpolar domains on a nanometer scale. acs.org This structural heterogeneity is a consequence of the different chemical natures of the ionic headgroups and the nonpolar alkyl chains. researchgate.net
In quaternary ammonium-based ionic liquids, such as those involving this compound, the long alkyl chains of the cation can lead to the formation of these nanostructures. acs.org Small-angle neutron scattering (SANS) and molecular dynamics (MD) simulations are powerful tools for characterizing these short- and long-range liquid structures. acs.org For instance, studies on methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N₁₈₈₈][TFSI]), a related quaternary ammonium (B1175870) IL, have revealed scattering structure factors with signatures of three distinct length scales in reciprocal space. acs.org These correspond to alternating polarity, charge, and adjacent domain correlations. acs.org
Spectroscopic and Computational Probes of Ion Dynamics and Spatial Correlations
A variety of spectroscopic and computational techniques are employed to gain a deeper understanding of the complex interplay of forces that govern the structure and dynamics of ionic liquids. Dielectric spectroscopy, for example, can probe the relaxation dynamics of ions and solvent molecules. researchgate.net In aqueous solutions of tetra-n-alkylammonium halides, including this compound bromide, this technique has revealed the presence of multiple dispersion steps corresponding to the tumbling motion of ion pairs and the relaxation of water molecules in the hydration shell of the cations. researchgate.net
Computational methods, such as ab initio and classical molecular dynamics simulations, provide a powerful complement to experimental data. researchgate.net These simulations can yield detailed structural information and help to validate the force fields used to model these complex systems. researchgate.net By combining experimental techniques like FTIR spectroscopy with molecular dynamics, researchers can investigate cation-anion interactions by analyzing the frequency shifts of the solvent molecules upon complexation with the salt. researchgate.net
Furthermore, advanced ion mobility spectrometry techniques, coupled with mass spectrometry, allow for the selection and characterization of specific ions from a mixture based on their size and shape. nih.gov This has been demonstrated for mixtures of tetra-alkylammonium ions, including those with pentyl chains. nih.gov Such methods provide valuable information on the identity and structure of the ionic species present in these complex systems. nih.gov
Materials Science and Engineering Applications of Tetrapentylammonium
Structure-Directing Agent in Porous Materials Synthesis
The tetrapentylammonium cation acts as a structure-directing agent (SDA), or template, in the synthesis of crystalline porous materials. Its size and shape guide the assembly of inorganic or metal-organic building blocks into specific, ordered three-dimensional structures. smolecule.com The long, non-polar pentyl chains contribute hydrophobic properties that influence the crystallization process and the final architecture of the material. smolecule.com
This compound salts are employed as versatile SDAs for creating zeolite-like frameworks. scientificlabs.comchemicalbook.in In the synthesis of all-silica zeolites, various this compound salts, including the bromide and fluoride (B91410) forms, are listed as potential structure-directing agents. google.com The cation's specific geometry helps to organize the silicate (B1173343) or aluminosilicate (B74896) precursors, leading to the formation of microporous structures with well-defined channels and cavities.
Its role extends to the synthesis of aluminophosphate-based molecular sieves. For instance, this compound hydroxide (B78521) has been used as a co-template alongside an amine SDA (n-dipropylamine) to produce nanosized crystals of AlPO-41 and SAPO-41. researchgate.net This combined templating approach enabled the creation of a homogeneous crystallization medium, resulting in nanocrystals with high yield. researchgate.net
In the field of Metal-Organic Frameworks (MOFs), which are built from metal ions or clusters linked by organic molecules, this compound has also found applications. smolecule.com MOFs possess tunable pore structures, making them suitable for applications like gas separation and catalysis. smolecule.com The large organic this compound cation helps to direct the assembly of the metal and organic linker components into the desired framework. smolecule.com For example, this compound bromide was used in the synthesis of the heterojunction material MIL-101@NiFe-LDH.
Porous Coordination Polymers (PCPs), a class of materials that includes MOFs, benefit from the use of this compound as an SDA. smolecule.comadamasuniversity.ac.in The synthesis of PCPs allows for significant control over the final structure and properties, which is crucial for applications in molecular transformation and separation. adamasuniversity.ac.inresearchgate.net The selection of the templating agent is a key factor in controlling the pore environment. scielo.org.mx
Research has demonstrated that the type of tetraalkylammonium cation used as a counterion within the pores of a MOF can tune the material's properties. In a study on anionic pacs-type porous materials, this compound chloride was one of several tetraalkylammonium salts used as extra-framework counter cations. researchgate.net The ability to vary these cations allows for the fine-tuning of chemical stability and the capability to separate industrially relevant hydrocarbon mixtures. researchgate.net This highlights the role of the this compound cation in controlling not just the initial formation of the porous structure but also its functional properties by occupying and modifying the pore space.
| Porous Material Type | Specific Material Name | Role of this compound | Key Finding |
|---|---|---|---|
| Zeolite-like Framework | Heterobimetallic cyanide frameworks | Structure-directing agent | Acts as a versatile SDA for the synthesis of these frameworks. scientificlabs.comchemicalbook.in |
| Aluminophosphate Molecular Sieve | AlPO-41 / SAPO-41 | Co-template | Used with an amine SDA to control crystallite dimensions down to the nanometer scale. researchgate.net |
| Metal-Organic Framework (MOF) | Anionic pacs-type materials | Extra-framework counter cation | Tunes chemical stability and separation capabilities for hydrocarbon mixtures. researchgate.net |
| Metal-Organic Framework (MOF) | MIL-101@NiFe-LDH | Reagent in synthesis | This compound bromide was a listed reagent in the synthesis of this MOF heterojunction. |
Zeolite-like Frameworks and Metal-Organic Frameworks (MOFs)
Precursor and Templating Agent in Catalyst Development
Beyond directing pore structures, this compound compounds serve as precursors for creating catalytically active materials. In this role, the this compound salt is a starting material that is transformed into a metal complex or helps to template the formation of catalytic nanomaterials.
Transition metal complexes are fundamental in catalysis for many organic reactions. acs.orgacs.org this compound bromide is a known precursor for the synthesis of specific cobalt complexes that act as catalysts. smolecule.comscientificlabs.com A notable example is the reaction of this compound bromide with cobalt chloride in an aqueous solution to form the complex {[(Pentyl)₄N]₃CoBr₃}Cl₂. researchgate.net This complex was specifically designed and synthesized to be a catalytic agent for growing carbon nanotubes. scientificlabs.comresearchgate.net
The concept extends to other systems where tetraalkylammonium salts are used to create catalysts. For instance, tetraalkylammonium thiomolybdates and thiotungstates have been investigated as precursors for molybdenum sulfide (B99878) (MoS₂) and cobalt-molybdenum sulfide (CoMoS₂) catalysts, which are important in hydrodesulfurization processes for the petroleum industry. researchgate.netresearchgate.net Using precursors that contain alkylammonium cations can lead to catalysts with higher surface areas and enhanced reactivity compared to those derived from simple ammonium (B1175870) salts. researchgate.net
The use of templating agents is a key strategy in the synthesis of nanomaterials to control their size, shape, and properties. nih.govmdpi.comnih.gov this compound's role as a precursor is directly linked to nanomaterial synthesis. The cobalt complex, {[(Pentyl)₄N]₃CoBr₃}Cl₂, synthesized from this compound bromide, is used as a catalyst in the spray pyrolysis method to produce multi-walled carbon nanotubes (MWCNTs). scientificlabs.comresearchgate.netchemdad.com In this process, the organometallic complex serves as a seed from which the nanotubes grow, with toluene (B28343) acting as the carbon source. researchgate.net The characteristics of the this compound-derived complex are suitable for facilitating the growth of MWCNTs via spray pyrolysis. researchgate.net
| Precursor Compound | Resulting Catalyst/Material | Application | Reference |
|---|---|---|---|
| This compound bromide | Cobalt-complex {[(Pentyl)₄N]₃CoBr₃}Cl₂ | Catalyst for synthesis of multi-walled carbon nanotubes (MWCNTs) | smolecule.comscientificlabs.comresearchgate.net |
| Tetraalkylammonium thiomolybdates | MoS₂ and CoMoS₂ catalysts | Hydrodesulfurization (HDS) catalysts | researchgate.net |
Synthesis of Metal Complexes as Catalytic Precursors
Enhancing Solid-State Properties in Advanced Materials
The incorporation of this compound cations into solid-state materials can significantly modify and enhance their physical properties. This is often achieved by using the bulky cation to control the packing and interaction of other functional molecules within the solid matrix. ritsumei.ac.jp
A clear example of this is in the enhancement of solid-state phosphorescence. ritsumei.ac.jp Certain organoplatinum(II) complexes are highly phosphorescent in solution but suffer from luminescence quenching in the solid state due to strong intermolecular interactions. ritsumei.ac.jp Researchers introduced ion pairs consisting of a chloride anion and a tetraalkylammonium cation, specifically including this compound (TPeA⁺), into the material. ritsumei.ac.jp X-ray analysis confirmed that the bulky TPeA⁺ cations form layers that separate the platinum complexes, creating a rigid, charge-by-charge assembly. ritsumei.ac.jp This isolation of the emissive molecules minimizes the electronic interactions between them, thereby enhancing the solid-state phosphorescence intensity by up to 75 times compared to the original material. ritsumei.ac.jp
The influence of this compound extends to the electrical properties of materials. In the development of quasi-solid-state electrolytes for dye-sensitized solar cells, tetraalkylammonium salts are used. A study on a polyacrylonitrile-based electrolyte utilized tetrahexylammonium (B1222370) iodide, a close analog of this compound iodide, and noted that the bulky nature of the cation leads to predominantly ionic behavior with negligible cation transport, a key property for the electrolyte's function. researchgate.net The use of such bulky cations is a strategy to improve the electrical properties of electrolyte systems. researchgate.net Furthermore, this compound salts have been used to prepare organo-modified montmorillonites, indicating their role in modifying the properties of clay-based materials. ethz.ch
| Material System | Property Enhanced | Mechanism of Enhancement | Reference |
|---|---|---|---|
| Dipyrrolyldiketone Pt(II) complexes | Solid-state phosphorescence | The bulky TPeA⁺ cation spatially isolates the emissive Pt(II) complexes, preventing self-association and quenching of luminescence. | ritsumei.ac.jp |
| Polyacrylonitrile-based electrolyte | Ionic conductivity behavior | Bulky tetra-alkylammonium cations contribute to predominantly ionic transport, which is desirable for quasi-solid-state electrolytes. | researchgate.net |
| Ca-SAz montmorillonite | Organo-modification | Used to prepare organo-modified montmorillonites by treating the clay with this compound salts. | ethz.ch |
Ion-Pairing Strategies for Luminescence Enhancement in π-Electronic Systems
The strategic use of this compound cations in ion-pairing assemblies with π-electronic systems has emerged as a powerful method to enhance solid-state luminescence. eurekalert.org Many photoluminescent π-electronic molecules, particularly organometallic complexes, suffer from diminished emission in the solid state due to aggregation-caused quenching. This phenomenon occurs when close proximity between molecules leads to non-radiative decay pathways, effectively dampening their light-emitting properties. eurekalert.org The this compound cation, owing to its bulky and non-planar structure, serves as an effective spatial and electronic isolating agent. eurekalert.org
In a notable application, researchers have utilized this compound (TPeA⁺) as a countercation in ion-pairing assemblies with anionic organoplatinum(II) complexes. eurekalert.org These Pt(II) complexes, while highly phosphorescent in dilute solutions, exhibit weak emission in the solid state due to self-association. eurekalert.org The introduction of an anion, such as chloride (Cl⁻), binds to the Pt(II) complex. The subsequent pairing with the bulky TPeA⁺ cation creates a charge-by-charge layered structure. eurekalert.org X-ray analysis confirms that the large TPeA⁺ cations act as separators, physically preventing the π-electronic Pt(II) complexes from stacking too closely. eurekalert.org This enforced separation effectively mitigates the intermolecular interactions that lead to quenching. eurekalert.org
The result of this ion-pairing strategy is a dramatic improvement in the material's photophysical properties. Research has demonstrated that by isolating the luminescent centers, the solid-state phosphorescence intensity of the Pt(II) complexes can be increased by as much as 75-fold compared to the original anion-free complex. eurekalert.org Furthermore, the emission lifetime—a critical parameter for many applications like organic light-emitting diodes (OLEDs)—was extended by nearly 200 times in certain assemblies. eurekalert.org This approach of using large alkylammonium cations like this compound provides a clear pathway for designing highly emissive solid-state materials from π-electronic systems that would otherwise be non-emissive in their aggregated form. eurekalert.orgnih.gov
Table 1: Luminescence Enhancement in Organoplatinum(II) Complexes via Ion-Pairing
Formation of Glass-Forming Hybrid Organic-Inorganic Materials
This compound (TPnA⁺) plays a crucial role as a structural component in the synthesis of glass-forming hybrid organic-inorganic materials, particularly those with the ABX₃ structure. nih.govacs.org These materials, which include a subclass of metal-organic frameworks (MOFs) and hybrid perovskites, are of significant interest for their potential applications in electronics and thermoelectrics. nih.govnih.gov The ability of these materials to form a glass upon cooling from a melt, rather than recrystallizing, is highly dependent on their chemical composition and structure, especially the size and shape of the 'A' cation. nih.govmdpi.com
Research into [TAlA][M(dca)₃] systems (where TAlA is a tetraalkylammonium cation, M is a metal like Mn, Fe, or Co, and dca is dicyanamide) has shown a direct correlation between the size of the A-site cation and the material's thermal properties. nih.govacs.org Specifically, by systematically increasing the size of the cation from tetrapropylammonium (B79313) (TPrA⁺) to tetrabutylammonium (B224687) (TBuA⁺) and finally to this compound (TPnA⁺), a significant decrease in the melting temperature (Tₘ) is observed. nih.govresearchgate.net
This reduction in Tₘ is attributed to an increase in the entropy of fusion (ΔSᵟ). nih.gov The longer, more flexible alkyl chains of the this compound cation introduce greater conformational disorder in the solid state. nih.gov This higher entropy in the crystal lattice means that less additional entropy is required to transition to the liquid state, resulting in a lower melting point. nih.govnih.gov For instance, in the manganese dicyanamide (B8802431) series, the melting point drops from 262 °C for the TPrA⁺ variant to 149 °C for the TPnA⁺ variant. acs.org This lower melting point, combined with the structural complexity imparted by the bulky cation, facilitates the formation of a glassy state upon cooling the melt, a process known as vitrification. acs.orgnih.gov The resulting glasses exhibit interesting properties, such as low thermal conductivity and moderate electrical conductivity, which can be tuned by the choice of the A cation. nih.govnih.gov
Table 2: Thermal Properties of (TAlA)[Mn(dca)₃] Hybrid Materials
Table of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | TPeA⁺ or TPnA⁺ |
| Organoplatinum(II) complex | Pt(II) complex |
| Chloride | Cl⁻ |
| Tetrapropylammonium | TPrA⁺ |
| Tetrabutylammonium | TBuA⁺ |
| Dicyanamide | dca or N(CN)₂⁻ |
| Manganese | Mn |
| Iron | Fe |
| Cobalt | Co |
| This compound bromide | C₂₀H₄₄NBr |
| This compound iodide | C₂₀H₄₄NI |
Supramolecular Chemistry and Intermolecular Interactions of Tetrapentylammonium
Ion-Pairing Phenomena and Their Academic Implications
Ion pairing, the association of oppositely charged ions in solution to form a distinct chemical entity, is a cornerstone of tetrapentylammonium chemistry. mdpi.com This association is primarily driven by electrostatic interactions, and the resulting ion pairs behave as neutral or less-charged species, profoundly influencing the properties of the solution. mdpi.comrsc.org The study of these phenomena provides critical insights into reaction mechanisms, phase-transfer catalysis, and analytical separation techniques.
The extent of ion association for this compound salts is governed by a sensitive balance of several factors. The nature of the counter-ion and the properties of the solvent are paramount.
Ion Properties: The size and lipophilicity of both the cation and anion are crucial. While the this compound cation is relatively large, its association with various anions can be significant. The bulky, hydrophobic nature of the pentyl chains can facilitate interactions with equally large, charge-delocalized anions. smolecule.com Computational studies on tetraalkylammonium ions have identified a general binding motif where the cation interacts with benzenoid species, a pattern relevant to molecular recognition and self-assembly. acs.org
Solvent Dielectric Constant (ε): Ion pairing is most favorable in solvents with low dielectric constants. mdpi.com In such environments, the electrostatic attraction between the this compound cation and its counter-ion is less shielded by solvent molecules, promoting association. mdpi.comunige.ch Conversely, solvents with high dielectric constants, like water, can effectively solvate the individual ions, disfavoring ion-pair formation. unige.ch
Temperature: Temperature influences the thermodynamics of ion association, affecting the equilibrium between free ions and ion pairs. nih.gov
Intermolecular Interactions: The stability of the resulting aggregates is determined by a combination of forces. While Coulombic interactions are primary, weaker forces like C-H···π interactions, van der Waals forces, and hydrogen bonds (if the anion is a hydrogen bond acceptor) play a significant role in defining the specific structural motifs of the ion pairs. researchgate.net In the solid state, these interactions lead to well-defined packing structures. For instance, in a complex with rac-1,1′-bi-2-naphthol, the alkyl chains of the this compound cation adopt a "biradial" conformation, entrapping the naphthol molecules. researchgate.net
In solvents of very low permittivity, the interactions between this compound salts can extend beyond simple ion pairing. Under these conditions, ion pairs can further associate with free ions to form charged aggregates known as triple ions (or ion triplets). researchgate.netnbu.ac.in This process is typically studied through conductivity measurements.
The formation of ion pairs (governed by the association constant, Kp) and triple ions (governed by the formation constant, KT) can be described by the following equilibria:
Ion-Pair Formation: M⁺ + X⁻ ⇌ MX (Kp)
Triple-Ion Formation: MX + M⁺ ⇌ M₂X⁺ (KT) or MX + X⁻ ⇌ MX₂⁻ (KT)
Conductivity studies of this compound bromide (Pen₄NBr) in binary mixtures of tetrahydrofuran (B95107) (THF) and benzene (B151609) (C₆H₆) have demonstrated this behavior. nbu.ac.in A characteristic minimum in the molar conductance (Λ) versus concentration (√c) curve is observed, which is a hallmark of triple-ion formation. researchgate.netnbu.ac.in As the concentration of the salt increases, the initial decrease in conductivity due to ion pairing is counteracted by the formation of charged triple ions, which then contribute to charge transport, causing the conductivity to rise again. researchgate.net
The tendency for triple-ion formation is highly dependent on the solvent composition. nbu.ac.in In THF-benzene mixtures, as the mass percentage of benzene increases (and the dielectric constant of the mixture decreases), the formation of both ion pairs and triple ions becomes more pronounced. nbu.ac.in The formation of these higher-order aggregates is attributed to strong electrostatic forces in low-permittivity media where the distance of closest approach between ions is minimized. nbu.ac.in
Table 1: Ion-Pair and Triple-Ion Formation Constants for this compound Bromide in THF + Benzene Mixtures at 298.15K Data sourced from conductivity measurements. nbu.ac.in
| Mass % of Benzene in THF | Dielectric Constant (ε) | Kp (Ion-Pair Formation Constant) | KT (Triple-Ion Formation Constant) |
| 10% | 7.05 | 1.18 x 10⁶ | 10.30 |
| 20% | 6.52 | 3.55 x 10⁶ | 12.86 |
| 30% | 5.99 | 1.00 x 10⁷ | 15.48 |
| 40% | 5.46 | 2.82 x 10⁷ | 20.00 |
Factors Governing Ion Association and Structural Motifs
Role in Deep Eutectic Solvents and Solution State Assemblies
Deep eutectic solvents (DESs) are a class of fluids typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). acs.org this compound salts, particularly halides, are effective HBAs in the design of these novel solvent systems. acs.orgrsc.org
The fundamental design principle for a DES is the combination of an HBA and an HBD in a specific molar ratio to create a mixture with a melting point significantly lower than that of either individual component. acs.org For this compound-based DESs, the key considerations include:
Choice of HBA and HBD: this compound bromide is a commonly used HBA. rsc.org It is combined with HBDs capable of forming strong hydrogen bonds, such as polyols (e.g., erythritol) or carboxylic acids (e.g., succinic acid). rsc.org
Molar Ratio: The phase behavior and the extent of melting point depression are highly dependent on the molar ratio of the HBA to the HBD. The specific ratio that results in the lowest melting point is known as the eutectic composition. tue.nl
Intermolecular Interactions: The significant depression of the melting point is caused by the formation of extensive hydrogen bonding networks between the anion of the salt (e.g., Br⁻) and the HBD. researchgate.net These interactions disrupt the self-assembly and crystallization of the individual components, stabilizing the liquid phase over a wide temperature range. rsc.org
Thermodynamic Modeling: The liquid window of these DESs can be quantitatively described and predicted using thermodynamic models like the regular solution theory. rsc.org Studies on systems of this compound bromide with erythritol (B158007) or succinic acid have shown that the deviation from ideal behavior, which is a measure of the "deepness" of the eutectic, is caused by these strong hydrogen bonding interactions. rsc.org
Computational methods are invaluable for understanding the dynamics and structural correlations of this compound ions in solution. Due to its amphiphilic character, the this compound cation can engage in self-associative behavior, which can be modeled to reveal details inaccessible by experiment alone.
A study combining quasielastic neutron scattering (QENS) with nuclear magnetic resonance (NMR) spin-echo measurements investigated the behavior of this compound bromide in acetonitrile (B52724). aip.org The results showed a significant difference in the translational diffusion coefficients measured by the two techniques, which was attributed to the different time scales they probe. aip.org This discrepancy allowed for the separation of electrophoretic and relaxation effects on ion mobility. aip.org
To further interpret these experimental results, computational simulations were employed: aip.org
Brownian Dynamics Simulation: This technique was used to calculate the relaxation contribution to the diffusion coefficient, providing a theoretical value to compare with experimental findings.
Hypernetted Chain (HNC) Calculations: The solvent-averaged ion-pair potentials used in the simulations were refined by simultaneously fitting them to thermodynamic data and small-angle neutron scattering (SANS) data, ensuring the model accurately represents both macroscopic and microscopic properties of the solution. aip.org
These computational approaches provide a powerful framework for modeling the complex ion-ion and ion-solvent interactions that govern the behavior of self-associating ions like this compound.
Design Principles for this compound-Based Deep Eutectic Solvents
Crystal Engineering and Polymorphism of this compound Salts
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netjst.go.jp this compound salts are excellent candidates for crystal engineering due to the cation's ability to act as a template, directing the assembly of anions into specific network architectures. epa.gov This often leads to the phenomenon of polymorphism, where a compound can exist in multiple distinct crystal structures. mdpi.comcore.ac.uk
A prominent example is this compound triiodide (NPe₄I₃), which exhibits at least two polymorphs, designated 1a and 1b. mdpi.comcore.ac.uk These polymorphs display significantly different crystal packing and were obtained from different solvent systems, highlighting the crucial role of the crystallization environment. mdpi.comcore.ac.uk
Polymorph 1a (Orthorhombic): Obtained from methanol (B129727), this form features cations and anions packed in an alternating fashion. mdpi.com
Polymorph 1b (Monoclinic): Synthesized from a mixed solvent system of ethanol, dichloromethane (B109758), and acetonitrile, this form has a different packing arrangement. core.ac.uk
The key differences between the polymorphs lie in the geometry of the triiodide anion and the nature of the intermolecular contacts. One polymorph contains a symmetric triiodide anion, while the other contains an asymmetric one. mdpi.com Computational analysis reveals that the interactions are predominantly orbital in nature (88.0–91.3%), with minor electrostatic and dispersion contributions. core.ac.uk The specific contacts also differ: in polymorph 1a, the interactions are mainly between iodine and hydrogen atoms (I···H), whereas polymorph 1b shows more ordered contacts, including I···CH₂ interactions. core.ac.uk
The templating effect of the this compound cation is also evident in its salts with complex anions like dicyanamide (B8802431) [N(CN)₂]⁻. The salt (TPnA)[Mn(dca)₃] crystallizes in the orthorhombic space group Pnna, forming a specific 3D coordination polymer network. epa.gov
Table 2: Crystallographic Data for Selected this compound Salts Illustrating polymorphism and crystal engineering applications.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Ref. |
| NPe₄I₃ (Polymorph 1a) | C₂₀H₄₄NI₃ | Orthorhombic | Pbca | Asymmetric triiodide anion; I···H contacts. | mdpi.com |
| NPe₄I₃ (Polymorph 1b) | C₂₀H₄₄NI₃ | Monoclinic | P2₁/n | Symmetric triiodide anion; I···CH₂ contacts. | core.ac.uk |
| TPnA-Cl/RBNP Complex | C₂₀H₄₄NCl·C₂₀H₁₄O₂·CH₃CN | Monoclinic | P2₁/n | Biradial conformation of cation chains; stabilized by H-bonds. | researchgate.net |
| (TPnA)[Mn(dca)₃] | C₂₆H₄₄MnN₇ | Orthorhombic | Pnna | 3D coordination polymer network; cation acts as template. | epa.gov |
Crystallographic Characterization of Packing Patterns
The crystal structures of various this compound salts reveal intricate packing patterns dominated by electrostatic forces and weak van der Waals interactions. The large size of the cation often leads to the formation of distinct cation and anion layers or channels within the crystal lattice.
A notable example is the polymorphism observed in this compound triiodide (NPe₄I₃), which can crystallize in at least two different forms, an orthorhombic polymorph (1a) and a monoclinic polymorph (1b). mdpi.comcore.ac.ukdoaj.orgresearchgate.net The synthesis method influences which polymorph is formed; for instance, the orthorhombic form was obtained from the slow evaporation of a methanol solution containing this compound iodide and iodine, while the monoclinic form was synthesized in the presence of thiourea. mdpi.comcore.ac.uk These polymorphs exhibit significantly different packing patterns. mdpi.comdoaj.orgresearchgate.net
In the case of a this compound chloride complex with rac-1,1′-bi-2-naphthol, the crystal structure is stabilized by a combination of Coulombic interactions, strong hydrogen bonds involving the chloride anion and the hydroxyl groups of the binaphthol, and weaker C-H···π interactions. researchgate.net The alkyl chains of the this compound cation in this complex adopt a biradial conformation, where there are two sets of paired chains. researchgate.net This conformational arrangement is influenced by the size of the counter-anion and the presence of solvent molecules, such as acetonitrile, which can become entrapped in the crystal lattice. researchgate.net The packing of this complex results in the formation of voids that can accommodate either the binaphthol guest or another this compound cation. researchgate.net
The packing of this compound salts is often compared to that of other tetraalkylammonium salts. For instance, the packing in the this compound bromide complex with rac-1,1′-bi-2-naphthol differs from that of the analogous tetrabutylammonium (B224687) bromide complex, highlighting the effect of alkyl chain length on the crystal structure. researchgate.net
The crystallographic data for the two polymorphs of this compound triiodide and the this compound chloride complex are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| This compound triiodide (Polymorph 1a) | C₂₀H₄₄I₃N | Orthorhombic | Pnnm | a = 14.335(3) Å, b = 16.027(3) Å, c = 12.115(2) Å |
| This compound triiodide (Polymorph 1b) | C₂₀H₄₄I₃N | Monoclinic | P2/c | a = 12.203(2) Å, b = 16.035(3) Å, c = 14.382(3) Å, β = 111.05(3)° |
| This compound chloride-rac-1,1′-bi-2-naphthol | C₄₀H₅₉Cl N₂O₂ | Monoclinic | P2₁/n | a = 13.5728(2) Å, b = 21.5734(3) Å, c = 14.1231(2) Å, β = 109.2852(7)° |
Table based on data from Bandara et al. and research on this compound chloride complexes. mdpi.comcore.ac.ukresearchgate.net
Theoretical Analysis of Polymorphic Behavior
The existence of polymorphism in this compound salts, such as the triiodide, has been investigated through computational analysis. mdpi.comdoaj.orgresearchgate.net These studies aim to understand the subtle energetic differences between polymorphic forms and the factors that favor one crystal packing over another. Theoretical analyses often complement experimental crystallographic data to provide a more complete picture of the intermolecular interactions at play. researchgate.netresearchgate.net
Computational analyses, such as the generation of isosurface plots, have revealed more subtle differences in the electronic environments of the polymorphs. mdpi.comdoaj.orgresearchgate.netresearcher.life These analyses help to visualize and quantify the non-covalent interactions, such as halogen bonds and van der Waals forces, that contribute to the stability of each polymorphic form. The insights gained from these theoretical studies are crucial for understanding structure-property relationships in these materials and for the rational design of new materials with desired solid-state properties. mdpi.comresearchgate.net
The study of polymorphism in this compound salts is part of a broader interest in crystal engineering and the supramolecular chemistry of ionic liquids and deep eutectic solvents, where these salts find potential applications. mdpi.comdoaj.orgresearcher.life Understanding the polymorphic behavior is essential for controlling the physical properties of these materials.
Analytical and Spectroscopic Methodologies for Tetrapentylammonium Research
Chromatographic Techniques Utilizing Tetrapentylammonium
This compound salts, particularly this compound bromide, are valuable reagents in the field of chromatography, primarily for their role as ion-pairing agents.
Ion Pair Chromatography in Separation Science
Ion pair chromatography is a powerful technique within liquid chromatography (LC), especially reversed-phase liquid chromatography (RPLC), designed to separate and analyze charged analytes. chromatographyonline.com In this method, an ion-pairing agent, such as the this compound cation, is added to the mobile phase. scientificlabs.co.ukfishersci.com This agent has a charge opposite to that of the analyte molecules.
The fundamental principle involves the formation of a neutral ion pair between the this compound cation and a negatively charged analyte. chromatographyonline.com This newly formed neutral complex can then interact with the nonpolar stationary phase of the RPLC column, allowing for the retention and subsequent separation of analytes that would otherwise pass through the column with little interaction. chromatographyonline.com The choice of the ion-pairing agent and its concentration is crucial for optimizing the separation of complex mixtures. nih.govagriculture.institutewhitman.edubio-rad.com
Applications in the Analysis of Complex Mixtures
The use of this compound as an ion-pairing agent is particularly beneficial for the analysis of complex mixtures containing anionic species. This includes a wide range of biologically and environmentally significant molecules. For instance, this technique is applied in the separation of peptides and proteins, where the varying charge densities of the molecules can be exploited to achieve high-resolution separation. nih.gov By forming ion pairs, the chromatographic behavior of these charged biomolecules is modified, enabling their separation and quantification. chromatographyonline.com
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the structure and dynamics of this compound at the molecular level is achieved through various advanced spectroscopic methods.
Neutron Scattering Studies (Small-Angle and Quasielastic) for Solution Structure and Dynamics
Neutron scattering techniques are exceptionally well-suited for studying the structure and dynamics of this compound ions in solution.
Small-Angle Neutron Scattering (SANS) provides information about the size, shape, and interactions of larger structures, such as ionic aggregates or micelles in solution. SANS studies on solutions of this compound bromide in solvents like deuterated acetonitrile (B52724) and 2-propanol have been conducted to understand the structure and distribution of ions. aip.orgacs.orguni-regensburg.de These experiments have shown that the scattering data can be described using models that account for ion-ion correlations, providing insight into the solution's structure. aip.orgacs.org
Quasielastic Neutron Scattering (QENS) is a powerful tool for investigating the dynamic properties of molecules, such as translational and rotational diffusion. youtube.com QENS spectra have been measured for solutions of n-tetrapentylammonium bromide in deuterated acetonitrile at various temperatures. aip.orgaip.orguni-regensburg.de From these measurements, the translational diffusion coefficient of the this compound cations can be determined. aip.orgaip.orguni-regensburg.de Interestingly, these values are often significantly higher than those obtained by nuclear magnetic resonance (NMR) spin-echo measurements, a difference attributed to the different time scales probed by each technique. aip.orgaip.org The combination of QENS and NMR allows for the separation of electrophoretic and relaxation effects on diffusion. aip.org
Table 1: Neutron Scattering Studies on this compound Systems
| Technique | System | Solvent | Key Findings |
|---|---|---|---|
| SANS | n-tetrapentylammonium bromide | Deuterated Acetonitrile | Provided insight into the structure and distribution of ions; data reproducible by soft sphere potential models. aip.org |
| SANS | n-tetrapentylammonium bromide | 2-Propanol | Osmotic and activity coefficients inferred from vapor pressure measurements were consistent with SANS data. acs.orguni-regensburg.deacs.org |
| QENS | n-tetrapentylammonium bromide | Deuterated Acetonitrile | Measured translational diffusion coefficients of cations, revealing differences from NMR data due to technique-specific time scales. aip.orgaip.orguni-regensburg.de |
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, offers a detailed view of the molecular structure and bonding within the this compound cation. nih.gov These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation and local environment. nih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov Both techniques provide complementary information about the vibrational frequencies of the chemical bonds within the this compound ion. For instance, the characteristic C-H stretching and bending vibrations of the pentyl chains can be identified and analyzed. While specific detailed vibrational analyses for this compound are not extensively documented in the provided results, the principles are well-established for similar tetraalkylammonium compounds. nih.govmdpi.comchemicalbook.com For example, studies on tetrabutylammonium (B224687) salts have identified Raman peaks corresponding to lattice vibrations and intermolecular interactions. nih.gov Inelastic neutron scattering (INS) spectroscopy, a related technique, has been used to study the vibrational dynamics of this compound bromide in mixtures, with density functional theory (DFT) calculations aiding in the assignment of vibrational modes. researchgate.net
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.comnih.gov By analyzing the diffraction pattern produced when X-rays pass through a single crystal of a this compound salt, the crystal structure can be elucidated.
Table 2: Crystallographic Data for this compound Compounds
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| This compound Iodide | Orthorhombic | Ccca | Fully ordered this compound cations at room temperature. researchgate.net |
| This compound Chloride complex with rac-1,1′-bi-2-naphthol | Monoclinic | P21/n | Structure stabilized by Coulombic interactions and hydrogen bonds; conformational adjustments in the alkyl chains. researchgate.net |
Electrochemical Probes in this compound Research
Electrochemical techniques are pivotal in elucidating the behavior of this compound (TPA⁺) based electrolytes. These methods provide critical insights into ion transport, electrochemical stability, and interfacial phenomena, which are essential for the development and optimization of various electrochemical devices.
Impedance Spectroscopy and Voltammetry for Electrolyte Characterization
Electrochemical impedance spectroscopy (EIS) and voltammetry are powerful, non-destructive techniques used to characterize electrolytes containing this compound salts. youtube.com They offer a comprehensive understanding of the electrolyte's properties, which are crucial for applications in batteries, supercapacitors, and other electrochemical systems. youtube.comwikipedia.org
Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of a system over a range of frequencies. youtube.com By applying a small amplitude AC voltage and measuring the resulting current, a Nyquist plot can be generated, which helps in determining various parameters of the electrolyte. youtube.com For this compound-based electrolytes, EIS is instrumental in determining the ionic conductivity (σ), which is a measure of the electrolyte's ability to conduct ions. dntb.gov.uanih.gov
The ionic conductivity is influenced by factors such as the concentration of the this compound salt, the nature of the solvent, and the temperature. For instance, studies on this compound bromide (TPABr) in mixed solvent systems like 2-ethoxyethanol (B86334) and water have shown how the limiting molar conductance and association constant vary with solvent composition and temperature. tandfonline.com These studies indicate that in certain solvent mixtures, this compound salts can exist predominantly as free ions, facilitating higher conductivity. tandfonline.com
The analysis of Nyquist plots can be used to model the electrochemical system using equivalent circuits. youtube.com This modeling can separate the contributions of different processes occurring within the electrolyte and at the electrode-electrolyte interface, such as bulk resistance, charge transfer resistance, and diffusion. youtube.comtum.de
Interactive Data Table: Ionic Conductivity of Quaternary Ammonium (B1175870) Salt Electrolytes
| Electrolyte System | Highest Ionic Conductivity (S cm⁻¹) | Reference |
| Poly(acrylamide) hydrogel with 40 wt.% Lithium acetate | 9.45 × 10⁻³ | researchgate.net |
| Jatropha oil-based polyurethane acylate with 30 wt% Tetrabutylammonium iodide | 1.88 × 10⁻⁴ | nih.govresearchgate.net |
| Poly(ethyl carbamate) with 5 wt.% Lithium Iodide | 2.34 × 10⁻⁴ | researchgate.net |
Voltammetry
Voltammetry, particularly cyclic voltammetry (CV), is another essential technique for characterizing this compound electrolytes. wikipedia.orgresearchgate.net CV involves sweeping the potential of a working electrode and measuring the resulting current. wikipedia.org This technique provides information about the electrochemical stability window of the electrolyte, which is the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.
Tetraalkylammonium salts, including those with the this compound cation, are often used as supporting electrolytes in electrochemical studies because of their wide electrochemical windows, especially in non-aqueous solvents. wikipedia.orgresearchgate.netacs.org For example, research on the electrochemical oxidation of carboxylates has utilized tetrabutylammonium salts in acetonitrile to study the reaction mechanism without interference from solvent oxidation.
In the context of energy storage, the electrochemical stability window is a critical parameter. For instance, in rechargeable magnesium batteries, a chloride-free electrolyte using tetrabutylammonium triflate as an additive has been shown to exhibit an extended anodic stability window of up to 4.43 V. nih.govacs.org
CV can also be used to study the redox behavior of species within the electrolyte and the kinetics of electron transfer. researchgate.net The shape of the cyclic voltammogram can reveal whether a redox process is reversible, quasi-reversible, or irreversible. wikipedia.org Studies have used CV to investigate the interaction of tetraalkylammonium cations with electrode surfaces and their effect on electron transfer processes. researchgate.net For example, the adsorption of hydrophobic cations like this compound on a self-assembled monolayer-modified gold electrode has been shown to disrupt the monolayer structure. researchgate.net
Interactive Data Table: Electrochemical Properties of this compound and Related Compounds
| Compound/System | Technique | Key Finding | Reference |
| Ubiquinone in 0.1 M this compound chloride | Cyclic Voltammetry | Adsorption of TPnA⁺ disrupts the self-assembled monolayer on the gold electrode. | researchgate.net |
| Tetrabutylammonium aliphatic carboxylates in acetonitrile | Cyclic Voltammetry | The electron transfer and decarboxylation are stepwise processes. | |
| Magnesium bis(hexamethyldisilazide) and magnesium triflate with tetrabutylammonium triflate additive | Galvanostatic Cycling | Achieved an extended anodic stability window of up to 4.43 V for a rechargeable magnesium battery electrolyte. | nih.govacs.org |
| This compound bromide in 2-ethoxyethanol + water mixtures | Conductance | Exists mainly as free ions in solvent mixtures with 0.25 and 0.50 mass fractions of 2-ethoxyethanol. | tandfonline.com |
Computational and Theoretical Investigations of Tetrapentylammonium Systems
Molecular Dynamics Simulations in Studying Tetrapentylammonium Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational studies on this compound, allowing researchers to model the movement and interactions of individual atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD provides a dynamic picture of molecular behavior, from transport properties in solution to complex interactions with biological structures. nih.govillinois.edu The accuracy of these simulations relies heavily on the quality of the underlying force field, which defines the potential energy of the system. For ions like TPeA, polarizable force fields have been developed to provide a more accurate description of the electrostatic interactions, leading to better agreement with experimental data for properties like density, viscosity, and diffusion coefficients. nih.gov
The transport properties of this compound ions in solution have been a subject of detailed computational and experimental investigation. MD simulations are instrumental in calculating key transport coefficients such as self-diffusion coefficients, conductivity, and viscosity. nih.gov Studies combining experimental techniques like Quasielastic Neutron Scattering (QENS) and Nuclear Magnetic Resonance (NMR) with Brownian dynamics simulations have provided a nuanced understanding of TPeA diffusion. For instance, in a 0.43 M solution of this compound bromide in deuterated acetonitrile (B52724), QENS and NMR measurements yielded different values for the translational diffusion coefficient. ox.ac.uk This discrepancy was explained by the different time scales probed by the two techniques, and the combination of both allowed for the separation of electrophoretic and relaxation effects on diffusion. ox.ac.uk
A many-body polarizable force field developed for various ionic liquids, including tetraalkylammonium salts, has been validated through MD simulations across different temperatures. nih.gov These simulations successfully predicted thermodynamic and transport properties, highlighting the importance of including polarization effects to accurately model the dynamics of these systems. nih.gov The table below summarizes diffusion coefficient data from a combined experimental and computational study.
| Property | Value | Conditions | Technique |
| Translational Diffusion Coefficient (D_t) | 0.45 x 10⁻⁵ cm²/s | 25 °C | NMR Spin-Echo |
| Translational Diffusion Coefficient (D_t) | 0.65 x 10⁻⁵ cm²/s | 25 °C | QENS |
| Data derived from studies on this compound bromide in acetonitrile. ox.ac.uk |
This compound is widely used as a molecular probe to block the pores of various ion channels. MD simulations provide an atomic-level view of how TPeA interacts with these crucial biological proteins, revealing the mechanisms of channel blockade and the influence of the surrounding lipid membrane. nih.govpnas.orgnih.gov
Computational studies on mechanosensitive channels like TREK-2 have shown that TPeA acts as an inhibitor. pnas.org MD simulations, totaling over 6 microseconds, demonstrated that the channel's structure rapidly responds to changes in lipid bilayer tension, transitioning between "down" and "up" states. pnas.org TPeA is used experimentally to confirm that the inner pore is accessible, helping to elucidate the gating mechanism. pnas.org
In studies of cyclic nucleotide-gated (CNG) channels, TPeA is employed as an intracellular blocker to suppress channel activity. nih.gov This experimental use is complemented by large-scale MD simulations that investigate the molecular basis of ion permeation and gating, providing insights into how the presence of ions and blockers within the pore influences channel function. nih.gov
Research on the calcium-gated potassium channel MthK combined structural biology with computational modeling to understand its blockade by TPeA. nih.gov These studies revealed that TPeA can enter the channel's central cavity through membrane-facing fenestrations, where it interacts extensively with both hydrophobic residues of the pore and surrounding lipid molecules. nih.gov Free energy calculations based on the simulations estimated the equilibrium constant (K_D) for TPeA binding inside the pore. nih.gov
| Channel Type | Role of TPeA | Computational Method | Key Finding |
| TREK-2 (K2P Channel) | Inhibitor | All-atom MD | Used to probe the accessibility of the inner pore during mechanosensitive gating. pnas.orgnih.gov |
| CNG Channel Mimic | Intracellular Blocker | MD Simulations | Suppresses channel activity, aiding in the study of gating and permeation coupling. nih.gov |
| MthK (Ca²⁺-gated K⁺ Channel) | Blocker | MD Simulations, Free Energy Calculation | Binds inside the pore via lateral fenestrations, interacting with lipids. nih.gov |
| N-methyl-D-aspartate (NMDA) Receptor | Open Channel Blocker | Kinetic Modeling (informed by experiment) | Blocks channel closure via a "foot-in-the-door" mechanism; binding rates estimated. nih.gov |
| Rat Brain Type IIA Sodium Channel | Open Channel Blocker | Kinetic Modeling (informed by experiment) | Interacts directly with the channel's inactivation gate. upc.edu |
These computational approaches, often used in conjunction with electrophysiology and X-ray crystallography, are crucial for deciphering the sophisticated interactions between TPeA and biological interfaces. nih.govnih.gov
Ion Transport and Diffusion Mechanisms
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemistry offers a fundamental approach to understanding the electronic structure and reactivity of molecules by solving approximations of the Schrödinger equation. nih.govrsc.org These methods are essential for calculating properties that depend on the quantum state of electrons, such as molecular geometries, reaction energetics, and spectroscopic properties. nih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying complex systems involving this compound.
DFT has been successfully applied to investigate the structure and properties of materials containing TPeA. For example, in studies of new organoammonium triiodide salts, DFT calculations were used to evaluate the relative stability of different crystalline forms, or polymorphs, of this compound triiodide. mdpi.com These calculations help to understand the subtle energetic differences that give rise to different packing patterns and triiodide anion geometries observed experimentally. mdpi.com
DFT is also a powerful tool for studying ion-pairing phenomena. amazonaws.com While specific DFT studies on TPeA ion pairing are less common than for its smaller analogue, tetrabutylammonium (B224687), the principles are directly transferable. DFT calculations can elucidate the geometry and energetics of the interaction between the TPeA cation and various anions. This is critical for understanding the behavior of TPeA salts in low-polarity solvents, where ion-pairing is significant. Furthermore, DFT is used to compute molecular properties like proton affinity and dipole moments, which can be correlated with the behavior of TPeA in forming nonideal mixtures like deep eutectic solvents.
Predictive Modeling and Machine Learning Approaches
In recent years, machine learning (ML) and other predictive modeling techniques have emerged as powerful tools in materials science and chemistry, enabling the rapid screening and design of new compounds. nih.gov These data-driven approaches are increasingly being applied to quaternary ammonium (B1175870) compounds, including systems related to this compound.
One significant application is the prediction of material properties. For instance, ML models have been constructed to predict the solid-solid phase transition behavior of quaternary ammonium salts, which are important for energy storage applications as phase change materials. nih.gov By training algorithms like support vector machines (SVM), random forests, and deep neural networks on a database of known compounds, researchers can predict whether a new quaternary ammonium salt will exhibit the desired phase transition with high accuracy (e.g., 95.24% with an SVM model). nih.gov This approach dramatically accelerates the discovery of new functional materials by reducing reliance on purely experimental trial-and-error. nih.gov
Another area of application is the prediction of physicochemical properties and biological activity. Machine learning models, such as the eXtreme Gradient Boosting (eutXG) model, have been developed to predict the melting points of deep eutectic solvents, some of which are formed using this compound triiodide. pnas.org Similarly, artificial neural networks have been used to predict the antimicrobial activity of quaternary ammonium salts against bacteria like Staphylococcus aureus with high correlation between predicted and actual activity. By combining ML with high-resolution mass spectrometry, scientists can even identify and predict the environmental distribution and risks of various antibacterial quaternary ammonium compounds. nih.govupc.edu
| Application Area | Machine Learning Model(s) | Predicted Property | Relevance to this compound Systems |
| Energy Storage Materials | Support Vector Machine (SVM), Random Forest (RF), Deep Neural Network (DNN) | Solid-solid phase transition | Predicting suitability of related quaternary ammonium salts as phase change materials. nih.gov |
| Antimicrobial Drug Discovery | Artificial Neural Networks (ANN) | Antibacterial activity against S. aureus | Designing new antimicrobial quaternary ammonium compounds. |
| Environmental Science | Deep Learning, Mass Spectrometry | Occurrence and distribution in sediments | Assessing environmental impact and antimicrobial resistance risks of related compounds. nih.govupc.edu |
| Solvent Design | eXtreme Gradient Boosting (eutXG) | Melting point of deep eutectic solvents | Designing novel solvents using this compound salts. pnas.org |
These predictive models represent a paradigm shift in chemical research, moving towards a more data-driven and efficient approach for the design and characterization of novel materials and molecules based on the this compound scaffold.
Tetrapentylammonium in Biological and Interfacial Systems Research
Investigations of Ion Channel Blockade Mechanisms
The tetraalkylammonium family of compounds, including tetrapentylammonium, has been instrumental in elucidating the structure and function of various ion channels. By physically occluding the channel pore, these molecules provide insights into the channel's gating machinery and permeation pathway.
This compound (TPentA) has been utilized as a probe to study the blockade of open N-methyl-D-aspartate (NMDA) receptor channels. nih.govjneurosci.org Research using whole-cell patch-clamp techniques on rat hippocampal neurons has shown that TPentA blocks open NMDA channels via a "foot-in-the-door" mechanism, where the blocker enters the open channel and prevents its closure. nih.gov
Kinetic models have been essential in analyzing the interaction between TPentA and the NMDA channel. jneurosci.orgjneurosci.org By studying the "hooked tail currents" that appear after the co-application of an agonist (like aspartate) and TPentA is terminated, researchers can quantitatively model the blockade. nih.gov This analysis allows for the estimation of the binding and unbinding rate constants of the blocker. For TPentA, the binding rate constant has been determined to be 1.48 μM⁻¹s⁻¹ and the unbinding rate constant to be 14 s⁻¹. nih.gov
Studies comparing a series of tetraalkylammonium compounds revealed that the size of the blocker is a critical determinant of its effect on the NMDA channel's gating machinery. jneurosci.orgnih.gov While smaller compounds like tetraethylammonium (B1195904) (TEA) and tetrapropylammonium (B79313) (TPA) bind deeper in the pore and allow the channel's activation and desensitization gates to close, the larger TPentA molecule prohibits the closure of both gates. jneurosci.orgnih.gov This finding has led to the hypothesis that the NMDA channel possesses distinct activation and desensitization gates in its external vestibule and helped estimate the mean diameter of the channel pore at the activation gate to be approximately 11 Å. jneurosci.orgnih.gov
| Parameter | Value | Method/Observation | Source(s) |
| Blockade Mechanism | Foot-in-the-door | Prevents closure of the open NMDA channel | nih.gov |
| Binding Rate Constant (kon) | 1.48 μM⁻¹s⁻¹ | Quantitative analysis of hooked tail currents | nih.gov |
| Unbinding Rate Constant (koff) | 14 s⁻¹ | Quantitative analysis of hooked tail currents | nih.gov |
| Effect on Gating | Prohibits closure of both activation and desensitization gates | Comparison with smaller tetraalkylammonium compounds | jneurosci.orgnih.gov |
| Estimated Pore Diameter | ~11 Å | Inferred from the size-dependent block by tetraalkylammonium ions | jneurosci.orgnih.gov |
This compound (referred to as TPenA or TPA in some literature) also serves as an inhibitor for certain potassium channels, including members of the two-pore domain K+ (K2P) channel family, such as TREK-1 and TASK2. physiology.orgcellphysiolbiochem.comox.ac.uk In studies of TREK-1 channels, TPenA is used as a tool to probe the channel's pore and gating mechanisms. ox.ac.uk The inhibitory effects of quaternary ammonium (B1175870) ions like TPenA are often explored to understand how different parts of the channel are allosterically coupled—that is, how binding at one site can influence the function of a distant site, such as the channel's gate.
Research on TREK-1 channels demonstrated that they are surprisingly insensitive to intracellular tetraethylammonium (TEA), a common potassium channel blocker, but are inhibited by larger, more hydrophobic derivatives like this compound. ox.ac.uk Structural models of TREK-1 suggest a binding site for this compound below the selectivity filter. rupress.org The interaction is consistent with a direct pore block mechanism rather than an indirect allosteric effect on channel gating. ox.ac.uk However, the study of how this block is influenced by channel activators and other gating modifiers provides insight into the complex allosteric mechanisms that control the selectivity filter gate in TREK K2P channels. rupress.org For instance, the inhibition of TREK-2 channels by the antidepressant metabolite norfluoxetine (B159337) can be influenced by agonists that alter the stability of the selectivity filter, highlighting the allosteric interplay between different modulator binding sites and the channel gate. rupress.org
Kinetic Modeling of N-Methyl-D-Aspartate (NMDA) Channel Interactions
Interfacial Phenomena and Adsorption Dynamics
The amphiphilic nature of this compound ions makes them surface-active, allowing them to play a significant role in studies of phenomena occurring at the interface between two immiscible liquids, such as oil and water.
This compound (TPeA+) is employed in research focused on the adsorption dynamics of nanoparticles at fluid interfaces. sigmaaldrich.comscientificlabs.co.uk Specifically, it has been used in studies of gold nanoparticle adsorption at the oil-water interface. acs.orgnih.gov In these systems, both the nanoparticles and the TPeA+ ions can interact reversibly with the interface. acs.orgnih.gov
Research has shown that free TPeA+ ions in the aqueous phase compete with nanoparticles for space at the interface. acs.orgnih.gov This competitive adsorption provides a sophisticated method for controlling both the amount of nanoparticles adsorbed and the resulting surface pressure. acs.org By varying the concentration of TPeA+ or the pH of the aqueous phase, researchers can reversibly control the nanoparticle presence at the interface. acs.orgnih.gov This work is crucial for understanding how to stabilize emulsions and create functional nanoparticle monolayers for applications in catalysis, optics, and rheology. acs.orgresearchgate.net In some experiments, this compound hydroxide (B78521) is used to maintain the pH of the aqueous phase during these adsorption studies. sigmaaldrich.comscientificlabs.co.uk
| System Studied | Role of this compound (TPeA+) | Key Finding | Source(s) |
| Gold Nanoparticles at Oil-Water Interface | Surface-active ion, Competitor for interfacial adsorption | TPeA+ competes with nanoparticles, allowing independent control of nanoparticle adsorption amount and surface pressure. | acs.orgnih.gov |
| Nanoparticle Adsorption Dynamics | pH control (as hydroxide) | Maintains the pH of the aqueous phase to facilitate the study of adsorption. | sigmaaldrich.comscientificlabs.co.uk |
| Silica Nanoparticles at Water-Hexane Interface | Facilitates nanoparticle adsorption | Quaternary ammonium salts, similar to TPeA+, can facilitate the adsorption of nanoparticles to a fluid interface. | researchgate.net |
Bio-Inspired and Biomimetic Systems Research
This compound is also used in research that mimics natural processes, particularly in the study of crystal formation relevant to energy storage and transport.
This compound salts, such as this compound hydroxide (TPeAOH) and this compound bromide (TPeAB), are used as model compounds in the study of clathrate hydrate (B1144303) formation. sigmaaldrich.comscientificlabs.co.ukuq.edu.auacs.org Clathrate hydrates are ice-like crystalline structures where guest molecules, such as methane (B114726), are trapped within a lattice of water molecules. These structures are of interest for gas storage and transportation. uq.edu.auresearchgate.net
Studies investigating the effect of various tetraalkylammonium hydroxides on methane hydrate formation found that the length of the alkyl chain is critical. uq.edu.auresearchgate.net While tetrabutylammonium (B224687) hydroxide (TBAOH) acts as a strong thermodynamic promoter, making it easier for methane hydrates to form, TPeAOH was found to be a weak hydrate inhibitor. uq.edu.auresearchgate.net Similarly, in studies of tetrahydrofuran (B95107) (THF) clathrate hydrates, TPeAB was investigated as a hydrate crystal growth inhibitor (HCGI). acs.org Research showed that while the inhibitory effect of the polymer inhibitor PVCap decreased at high crystal growth rates, a mixture of TPeAB and PVCap maintained its inhibitory effect, demonstrating a synergistic relationship. acs.org These findings are important for developing effective strategies to either promote or inhibit hydrate formation in industrial applications.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the crystal structure and phase transitions of tetrapentylammonium salts?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal structures. For this compound iodide, single-crystal XRD using a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) with SHELXS/SHELXL software enables precise determination of lattice parameters, bond angles, and hydrogen atom positions. Differential thermal analysis (DTA) at controlled heating rates (e.g., 2.5 K/min) can identify phase transitions via thermal anomalies (e.g., at 400 K and 406 K) .
Q. How should researchers synthesize and purify this compound salts for reproducible results?
- Methodological Answer : Recrystallization from anhydrous ethanol is a standard method to obtain high-purity this compound iodide. Ensure rigorous drying of solvents to prevent hydrate formation. For bio-compatible derivatives (e.g., this compound L-tryptophanate), use stoichiometric anion exchange in controlled pH conditions, followed by vacuum filtration and NMR validation of counterion integration .
Q. What chromatographic challenges arise when analyzing this compound ions, and how can they be mitigated?
- Methodological Answer : In reversed-phase liquid chromatography, this compound exhibits solvent-dependent retention anomalies. For example, elution order inversions occur with acetonitrile gradients (45–65%), necessitating calibration with internal standards like benzamides. Use gradient slope optimization and column temperature stabilization to minimize pattern shifts .
Advanced Research Questions
Q. How can contradictions in diffusion coefficient measurements (e.g., QENS vs. NMR) for this compound ions in acetonitrile be resolved?
- Methodological Answer : Quasielastic neutron scattering (QENS) and NMR probe different time scales. QENS captures short-time translational diffusion (e.g., 0.43 M this compound bromide in deuterated acetonitrile at −15°C to 25°C), while NMR includes relaxation effects. Use Brownian dynamics simulations to separate electrophoretic and relaxation contributions, aligning experimental data across techniques .
Q. What strategies are effective for studying ion-pair dynamics and solvent interactions in this compound-based systems?
- Methodological Answer : Combine neutron scattering with molecular dynamics (MD) simulations. For example, solvent-averaged potentials from MD can model spatial correlations in acetonitrile solutions. Validate via DTA and XRD to correlate solvent structure with thermal phase behavior .
Q. How do phase transitions in this compound salts impact their application in electrochemical or catalytic studies?
- Methodological Answer : Phase transitions alter ion mobility and lattice stability. For electrochemical applications (e.g., ionic liquids), monitor thermal stability via DTA and correlate with conductivity measurements. In catalysis, use temperature-controlled XRD to identify active crystalline phases and avoid structural collapse during reactions .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in retention time reproducibility for this compound across HPLC systems?
- Methodological Answer : Gradient elution inconsistencies arise from instrument-specific dwell volumes and mixing efficiencies. Standardize protocols using a reference column (e.g., C18) and calibrate with a homologous series (e.g., benzamides). Apply retention projection models to adjust for solvent composition and flow rate variability .
Q. What statistical approaches are suitable for analyzing variance in biological assays involving this compound derivatives?
- Methodological Answer : For bioactivity studies (e.g., gibberellate or L-tryptophan derivatives), employ two-factor ANOVA with Newman-Keuls post-hoc testing (α = 0.05). Use software like Statistica 13.1 to handle replicates (e.g., 3 replicates × 15 leaves per condition) and isolate concentration-dependent effects .
Tables for Key Experimental Parameters
Guidelines for Rigorous Research Design
- Avoid Ambiguity : Define technical terms (e.g., "electrophoretic effect") and standardize protocols across replicates .
- Address Contradictions : Cross-validate using complementary techniques (e.g., XRD + MD simulations) and document outlier handling .
- Ensure Reproducibility : Publish raw data (e.g., hydrogen atom coordinates in CIF format) and instrument calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
